Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF
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Overview
Description
Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2), and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the peptide.
Substitution: Amino acid substitutions can be performed to alter the peptide’s properties and enhance its stability or receptor affinity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products Formed: The major products formed from these reactions include modified peptides with altered receptor binding affinities and enhanced stability .
Scientific Research Applications
Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone secretion and cell proliferation.
Medicine: Explored for potential therapeutic applications in treating endocrine disorders, such as acromegaly and neuroendocrine tumors.
Industry: Utilized in the development of diagnostic imaging agents and targeted drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing hormone secretion. Additionally, it stimulates phosphotyrosine phosphatase and phospholipase C, leading to various downstream effects, including inhibition of cell growth and modulation of neuronal activity .
Comparison with Similar Compounds
- Des-AA1,2,5,12,13-[D-Trp8]SRIF
- Des-AA1,2,5,12,13-[D-Trp8,IAmp9]SRIF
- Cyclo(7-12) Des-AA1,2,5-[Glu7,D-Trp8]SRIF
Uniqueness: Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF is unique due to its specific amino acid substitutions, which enhance its receptor binding affinity and stability. These modifications make it a valuable tool for studying somatostatin receptor interactions and developing therapeutic agents .
Properties
Molecular Formula |
C45H57N9O9S2 |
---|---|
Molecular Weight |
932.1 g/mol |
IUPAC Name |
(4R,7R,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-16,19-dibenzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-31(47)39(56)50-34(20-27-12-4-2-5-13-27)41(58)51-35(21-28-14-6-3-7-15-28)42(59)52-36(22-29-23-48-32-17-9-8-16-30(29)32)43(60)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,60)(H,50,56)(H,51,58)(H,52,59)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34-,35+,36+,37+,38-/m1/s1 |
InChI Key |
SEXJHXQMYWDZHJ-CNNVYZKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)O |
Origin of Product |
United States |
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